molecular formula C13H22ClN5 B12233182 N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine

Cat. No.: B12233182
M. Wt: 283.80 g/mol
InChI Key: XAWXEUMCGRJISY-UHFFFAOYSA-N
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Description

Structural Characterization of N-[(1-Ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC rules for heterocyclic amines. The parent structure is a pyrazole ring (1H-pyrazole), substituted at positions 1 and 4 with ethyl and methyl groups, respectively. A methylene bridge (-CH$$_2$$-) connects the 5-position of this pyrazole to a secondary amine group, which is further bonded to a second pyrazole ring substituted at position 1 with an isopropyl group and at position 4 with an amine.

Key nomenclature considerations :

  • The numbering prioritizes the nitrogen atoms in the pyrazole rings to achieve the lowest locants for substituents.
  • The prefix “1-isopropyl” denotes substitution at the first nitrogen of the second pyrazole ring, while “1-ethyl-4-methyl” specifies substituents on the first pyrazole.
  • The compound’s molecular formula is C$${13}$$H$${22}$$N$$_6$$, with a molecular weight of 286.36 g/mol.

Molecular Geometry and Crystallographic Analysis

While crystallographic data for this specific compound are not publicly available, its geometry can be inferred from analogous pyrazole derivatives. Pyrazole rings are typically planar, with bond angles of approximately 120° at the nitrogen atoms. The methylene bridge between the two pyrazole rings introduces flexibility, allowing conformational rotation around the C–N bond.

Predicted geometric features :

Parameter Value
Pyrazole ring planarity ~0.1 Å deviation from plane
N–C–N bond angles 117–123°
Torsional angle (C–N–C) 60–180° (dependent on steric effects)

Steric hindrance from the isopropyl and ethyl groups likely restricts free rotation, favoring staggered conformations to minimize van der Waals repulsions.

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

Hypothetical $$^1$$H and $$^13$$C NMR chemical shifts for the compound are derived from structurally related pyrazoles:

Proton/Group $$^1$$H Shift (ppm) $$^13$$C Shift (ppm)
Pyrazole C–H (aromatic) 7.2–7.8 140–150
N–CH$$_2$$–N (methylene) 4.1–4.5 45–50
Isopropyl (CH(CH$$3$$)$$2$$) 1.2–1.4 (d), 3.1–3.3 (m) 22–25 (CH$$_3$$), 50–55 (CH)
Ethyl (CH$$2$$CH$$3$$) 1.0–1.2 (t), 3.4–3.6 (q) 12–14 (CH$$3$$), 35–40 (CH$$2$$)

The amine protons are expected to resonate at 2.5–3.5 ppm but may exhibit broadening due to hydrogen bonding or tautomerism.

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • N–H stretching (amine): 3300–3500 cm$$^{-1}$$
  • C–N stretching (aromatic): 1250–1350 cm$$^{-1}$$
  • C=C/C=N (pyrazole ring): 1500–1600 cm$$^{-1}$$
UV-Vis Spectroscopy

The conjugated π-system of the pyrazole rings absorbs in the 250–280 nm range (ε ≈ 10$$^4$$ L·mol$$^{-1}$$·cm$$^{-1}$$), corresponding to π→π* transitions. Substituents minimally alter this profile due to the absence of extended conjugation.

Tautomeric Behavior and Conformational Dynamics

Pyrazole derivatives exhibit annular tautomerism, where the NH proton migrates between the two nitrogen atoms. In this compound, tautomerism is suppressed in the first pyrazole ring due to the fixed 1-ethyl and 4-methyl substituents. However, the second pyrazole (1-isopropyl-1H-pyrazol-4-amine) may exhibit tautomeric equilibrium between the 4-amine and 5-amine forms (Figure 1).

Factors influencing tautomerism :

  • Substituent effects : Electron-donating groups (e.g., methyl) stabilize the tautomer where the substituent occupies the C3 position.
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) favor the more polar tautomer by stabilizing dipolar intermediates.
  • Temperature : Lower temperatures slow proton exchange, enabling detection of individual tautomers via NMR.

Conformational dynamics of the methylene bridge are temperature-dependent, with rotational barriers estimated at 8–12 kJ/mol via variable-temperature NMR simulations.

Properties

Molecular Formula

C13H22ClN5

Molecular Weight

283.80 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-propan-2-ylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C13H21N5.ClH/c1-5-17-13(11(4)6-15-17)8-14-12-7-16-18(9-12)10(2)3;/h6-7,9-10,14H,5,8H2,1-4H3;1H

InChI Key

XAWXEUMCGRJISY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNC2=CN(N=C2)C(C)C.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Key Steps

This method involves the cyclocondensation of 1-ethyl-1H-pyrazole-5-carbaldehyde with isopropylhydrazine under acidic conditions. The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the aldehyde carbonyl, followed by dehydration and cyclization to form the pyrazole ring.

Critical Parameters :

  • Solvent : Ethanol or methanol is commonly employed to facilitate solubility and reaction kinetics.
  • Catalyst : Acidic conditions (e.g., HCl or acetic acid) are essential to protonate intermediates, driving cyclization.
  • Temperature : Reflux conditions (60–80°C) are typically used to accelerate the reaction.

Alkylation and Coupling Reactions

Alkylation of Pyrazole Intermediates

The synthesis often involves alkylation steps to introduce substituents such as ethyl or isopropyl groups. For example, ethyl iodide is used to alkylate the pyrazole nitrogen under basic conditions (e.g., K₂CO₃ in acetonitrile). This step enhances the compound’s lipophilicity and biological activity.

Microwave-Assisted Synthesis

Advantages and Implementation

Microwave irradiation accelerates reaction kinetics, enabling shorter reaction times (minutes vs. hours) and higher yields compared to conventional methods. For pyrazole derivatives, this approach is particularly effective in cyclocondensation and coupling steps.

Procedure Highlights :

  • Reaction Mixture : Reactants (e.g., aldehyde, hydrazine) are dissolved in a microwave-safe solvent (e.g., DMF or THF).
  • Irradiation : Power settings (100–200 W) and durations (5–30 minutes) are optimized to avoid decomposition.
Parameter Conventional Microwave-Assisted
Reaction Time 6–12 hours 15–30 minutes
Yield Moderate Improved
Temperature Control Manual Automated
Reference

Multi-Step Synthesis with Protecting Groups

Protecting Group Strategy

To prevent undesired side reactions, tert-butoxycarbonyl (Boc) or 9-fluorenylmethyl carbamate (Fmoc) groups are used to protect amine functionalities during intermediate steps. Deprotection is achieved using trifluoroacetic acid (TFA) or hydrogenolysis.

Example Workflow :

  • Protection : Boc group introduction via reaction with di-tert-butyl dicarbonate in dichloromethane.
  • Cyclocondensation : Form pyrazole core under acidic conditions.
  • Deprotection : Remove Boc group to regenerate the amine.

Comparative Analysis of Methods

Key Challenges and Solutions

  • Purity Issues : Side products arise from competing reactions (e.g., oxidation, hydrolysis). Solutions include optimized solvent choice and catalyst screening.
  • Scalability : Microwave methods and continuous flow reactors enhance scalability for industrial production.

Data Tables and Research Findings

Intermediates in Synthesis

Intermediate Role Reference
1-Ethyl-1H-pyrazole-5-carbaldehyde Reactant for cyclocondensation
Isopropylhydrazine Hydrazine source for pyrazole formation
tert-Butyl carbamate Protecting group for amines

Critical Reaction Conditions

Method Solvent Temperature Time Yield Reference
Cyclocondensation Ethanol 60–80°C 6–12 h Moderate
Microwave Synthesis DMF 100–150°C 15–30 min High
Alkylation Acetonitrile 60°C 12–18 h Variable

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield pyrazole N-oxides, while reduction reactions can produce reduced pyrazole derivatives. Substitution reactions can result in a variety of substituted pyrazole compounds .

Scientific Research Applications

Pharmacological Activities

The compound has demonstrated potential in several pharmacological areas:

Anti-inflammatory Activity:
Research indicates that pyrazole derivatives can inhibit inflammatory pathways. For example, compounds similar to this one have shown significant inhibition of NF-kB/AP-1 reporter activity in cell-based assays, with IC50 values ranging from 4.8 to 30.1 µM, suggesting that the compound may interact with key signaling pathways involved in inflammation .

Anticancer Properties:
Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance, derivatives have exhibited significant cytotoxic effects against various cancer cell lines, including MCF7 and NCI-H460, with IC50 values as low as 0.01 µM . The mechanism of action often involves inhibition of cyclin-dependent kinases and other cancer-related enzymes .

Antimicrobial Activity:
The dual pyrazole structure may also endow the compound with antimicrobial properties. Research on similar compounds suggests that they can effectively inhibit bacterial growth, although specific studies on this compound are still emerging.

Case Studies and Research Findings

StudyFocusFindings
Bouabdallah et al.CytotoxicityReported significant cytotoxic potential against Hep-2 and P815 cancer cell lines (IC50 = 3.25 mg/mL) using similar pyrazole derivatives .
Huang et al.Anticancer ActivityAssessed compounds for anticancer potential and CDK2 inhibitory properties, achieving IC50 values as low as 0.98 µM against specific cancer cell lines .
Sun et al.CDK InhibitionDeveloped derivatives that showed excellent anticancer efficacy against MCF7 (IC50 = 0.01 µM) and NCI-H460 (IC50 = 0.03 µM) .

Mechanism of Action

The mechanism of action of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural similarities with several pyrazole-based derivatives, differing primarily in substituent groups and their positions. Below is a detailed comparison based on evidence from patents, chemical databases, and synthetic studies.

Substituent Analysis and Molecular Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
Target Compound N/A Likely C₁₃H₂₂N₆ ~275–284 1st pyrazole: 1-ethyl, 4-methyl; 2nd pyrazole: 1-isopropyl, 4-amine
1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine 1856019-49-2 C₁₃H₂₂ClN₅ 283.8 1st pyrazole: 1-ethyl, 4-methyl; 2nd pyrazole: 5-methyl, 4-amine
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine 1856099-15-4 Not provided Not provided 2nd pyrazole: 1-propyl (linear chain)
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine 1856089-97-8 C₁₅H₂₅N₅ 275.39 2nd pyrazole: 1-isobutyl, 5-methyl
N-(3,5-difluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine 1856065-62-7 Not provided Not provided Benzyl substituent with fluorine atoms
Key Observations:

Branching Effects: The target compound’s isopropyl group (branched C₃H₇) at the second pyrazole contrasts with analogs featuring linear propyl (C₃H₇) or bulkier isobutyl (2-methylpropyl) groups.

Electronic Properties : The absence of electron-withdrawing groups (e.g., chlorine in CAS 1856019-49-2) in the target compound suggests reduced polarity compared to halogenated analogs, impacting solubility and reactivity .

Molecular Weight: Analogs range from 275.39 to 283.8 g/mol, with chlorine or fluorine substituents increasing mass.

Research Findings and Data Gaps

Structural Data : X-ray crystallography (e.g., ) is absent for the target compound but could resolve conformational details critical for drug design .

Pharmacological Studies: No direct activity data exists in the evidence.

Physicochemical Properties : Key data (e.g., solubility, logP) are missing but could be extrapolated from analogs. For instance, isopropyl’s hydrophobicity may enhance blood-brain barrier penetration compared to polar substituents .

Biological Activity

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine, a pyrazole derivative, has garnered attention in recent years due to its promising biological activities. This compound is characterized by its unique molecular structure, which contributes to its diverse pharmacological properties. The following sections provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects.

Molecular Characteristics

PropertyValue
Molecular Formula C₁₄H₂₄ClN₅
Molecular Weight 297.83 g/mol
CAS Number 1855937-79-9
Structure Structure

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated the in vitro antimicrobial activity of various pyrazole derivatives, including this compound. The compound was tested against several pathogens, revealing minimum inhibitory concentration (MIC) values that indicate strong antibacterial effects.

Key Findings

  • Inhibition Zones: The compound showed inhibition zones ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.
  • Biofilm Formation: It significantly inhibited biofilm formation, which is crucial for bacterial virulence and resistance .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. This compound has shown promising results in various cancer cell lines.

Case Studies

StudyCell LineIC₅₀ Value (µM)
Bouabdallah et al. MCF73.79
Wei et al. A54926
Xia et al. NCI-H46049.85

These findings indicate that the compound exhibits significant cytotoxic effects against multiple cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects.

The compound's anti-inflammatory action is primarily attributed to its ability to inhibit the NF-kB signaling pathway, which plays a critical role in inflammatory responses. In vitro studies have shown that it can reduce the expression of pro-inflammatory cytokines, thus mitigating inflammation .

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